BenchChemオンラインストアへようこそ!

Beta-Amyloid (1-41)

Amyloid aggregation kinetics Thioflavin-T fluorescence Fibril formation rate

Beta-Amyloid (1-41) [Aβ(1-41)] is a 41-residue peptide (molecular weight 4443.0 Da) produced by γ-secretase cleavage of the amyloid precursor protein (APP). It belongs to the family of C-terminal Aβ variants that includes the abundant Aβ(1-40) and Aβ(1-42) species, from which it differs by the presence of a single C-terminal isoleucine residue (Ile41) without the terminal alanine (Ala42).

Molecular Formula
Molecular Weight 4443
Cat. No. B1578775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Amyloid (1-41)
Molecular Weight4443
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Amyloid (1-41) Procurement: Defining the C-Truncated Aβ Variant and Its Research Niche


Beta-Amyloid (1-41) [Aβ(1-41)] is a 41-residue peptide (molecular weight 4443.0 Da) produced by γ-secretase cleavage of the amyloid precursor protein (APP) [1]. It belongs to the family of C-terminal Aβ variants that includes the abundant Aβ(1-40) and Aβ(1-42) species, from which it differs by the presence of a single C-terminal isoleucine residue (Ile41) without the terminal alanine (Ala42) [2]. Although Aβ(1-41) is a minor species in human brain and cerebrospinal fluid relative to Aβ(1-40) and Aβ(1-42), its unique biochemical and spatial deposition properties make it an essential comparator for dissecting the contribution of individual C-terminal residues to amyloid pathology [3].

Why Aβ(1-40) or Aβ(1-42) Cannot Substitute for Beta-Amyloid (1-41) in Experimental Design


In-class substitution among Aβ peptides is invalid because a single C-terminal amino acid difference—Ile41 versus Ala42—produces quantifiably distinct aggregation kinetics, secondary structure populations, and tissue deposition patterns [1]. Aβ(1-41) cannot be replaced by Aβ(1-40) or Aβ(1-42) without altering experimental outcomes: its aggregation half-time, β-sheet content, and in vivo anatomical localization are neither identical to Aβ(1-40) nor to Aβ(1-42), but occupy a specific intermediate position [2]. Furthermore, the availability of an Aβ(1-41)-specific antibody enables immunohistochemical detection that is impossible with pan-Aβ reagents, underscoring the need for the exact peptide in spatial pathology studies [3].

Quantitative Differentiation of Beta-Amyloid (1-41) Against Closest Aβ Analogs


Aggregation Half-Time (t1/2): Aβ(1-41) Is 1.13-Fold Slower Than Aβ(1-42) But 1.13-Fold Faster Than Aβ(1-40)

In a direct head-to-head Thioflavin-T fluorescence assay at 37°C, the aggregation half-time (t1/2) of Aβ(1-41) was determined as 831.1 ± 3.4 min, compared with 604.4 ± 2.0 min for Aβ(1-42) and 937.1 ± 5.2 min for Aβ(1-40) [1]. The difference between Aβ(1-41) and Aβ(1-40) (106.0 min) is substantially smaller than the difference between Aβ(1-41) and Aβ(1-42) (226.7 min), demonstrating that Aβ(1-41) clusters kinetically with Aβ(1-40) rather than with the faster-aggregating Aβ(1-42) [2].

Amyloid aggregation kinetics Thioflavin-T fluorescence Fibril formation rate

Lag Phase Duration: Aβ(1-41) and Aβ(1-40) Share Similar Nucleation Kinetics That Are 2.7-Fold Longer Than Aβ(1-42)

In the same Thioflavin-T aggregation assay, the lag phase—the time before detectable fibril growth—was ~8 h for Aβ(1-41), similar to ~8.5 h for Aβ(1-40), but markedly longer than ~3 h for Aβ(1-42) [1]. This 2.7-fold difference reflects a higher nucleation barrier for Aβ(1-41) and Aβ(1-40) compared with Aβ(1-42), consistent with the idea that the hydrophobic residue Ala42 is a major driver of spontaneous nucleation [2].

Nucleation phase Aggregation lag time Amyloid nucleation barrier

Monomer β-Sheet Content: Aβ(1-41) at 14.5% Is Much Closer to Aβ(1-40) (12.0%) Than to Aβ(1-42) (22.0%)

All-atom replica-exchange molecular dynamics simulations at 311.8 K in implicit solvent revealed that the equilibrium β-sheet content of monomeric Aβ(1-41) is 14.52 ± 1.89%, compared with 11.97 ± 1.44% for Aβ(1-40) and 21.95 ± 1.91% for Aβ(1-42) [1]. The β-content of Aβ(1-41) differs from Aβ(1-40) by only 2.55 percentage points, while the difference from Aβ(1-42) is 7.43 percentage points, quantitatively confirming that the secondary structure ensemble of Aβ(1-41) clusters with Aβ(1-40) [2].

Secondary structure populations β-sheet propensity Molecular dynamics simulation

Human Brain Spatial Deposition: Aβ(1-41) Localizes to Leptomeningeal Vessels While Aβ(1-42) Deposits in Senile Plaques

MALDI imaging mass spectrometry (MALDI-IMS) of human autopsied Alzheimer's disease and cerebral amyloid angiopathy (CAA) brains demonstrated that Aβ(1-41) was selectively deposited in leptomeningeal blood vessel walls, along with Aβ(1-36) through Aβ(1-40). In contrast, Aβ(1-42) and Aβ(1-43) were deposited in the cerebral parenchyma as senile plaques [1]. This single-amino-acid C-terminal difference (Ile41 vs. Ala42) produces a complete compartmental switch in anatomical distribution between Aβ(1-41) and Aβ(1-42) [2].

MALDI imaging mass spectrometry Cerebral amyloid angiopathy Senile plaque pathology

Antibody-Based Detection Specificity: A Newly Developed Anti-Aβ(1-41) Antibody Enables Isoform-Specific Immunohistochemistry

Kakuda et al. developed and validated an anti-Aβ(1-41)-specific antibody that selectively recognizes the C-terminus of Aβ(1-41) without cross-reactivity to Aβ(1-40) or Aβ(1-42) [1]. This antibody confirmed the MALDI-IMS findings by immunohistochemistry (IHC), visualizing Aβ(1-41) deposition in leptomeningeal vessels with signal specificity that cannot be achieved using generic 4G8 or 6E10 pan-Aβ antibodies [2]. The availability of this antibody directly depends on the availability of the authentic Aβ(1-41) peptide as the immunogen and validation standard.

Isoform-specific antibody Immunohistochemistry Aβ peptide detection

Procurement-Relevant Application Scenarios for Beta-Amyloid (1-41)


In Vitro Cerebral Amyloid Angiopathy (CAA) Vascular Amyloidosis Modeling

Aβ(1-41) is the highest-molecular-weight Aβ species that selectively deposits in leptomeningeal blood vessels rather than in parenchymal senile plaques [1]. Researchers modeling CAA-type vascular amyloidosis require Aβ(1-41) as the correct substrate for smooth muscle cell co-culture assays and vessel-mimetic extracellular matrix studies; substitution with Aβ(1-42) would misrepresent the vascular amyloid composition and produce anatomically irrelevant plaque-like aggregates [2].

C-Terminal Structure–Activity Relationship (SAR) Dissection of Aβ Aggregation

Aβ(1-41) serves as an essential intermediate-length comparator for mapping the contribution of individual C-terminal residues (Ile41 vs. Ala41 vs. Ala42) to aggregation kinetics and secondary structure [1]. Its quantifiably intermediate t1/2 (831.1 min) and β-sheet content (14.5%) relative to Aβ(1-40) and Aβ(1-42) allow deconvolution of the independent contributions of residues 41 and 42 to fibril nucleation and elongation [2]. This SAR platform cannot be constructed using only Aβ(1-40) and Aβ(1-42).

Anti-Aβ(1-41) Antibody Validation and Quantitative IHC Standard

The development and validation of Aβ(1-41)-specific antibodies for immunohistochemistry and ELISA require authentic Aβ(1-41) peptide as both the immunizing antigen and the calibration standard [1]. Commercial suppliers of Aβ(1-41)-directed research antibodies rely on this peptide for quality control testing and for generating standard curves in quantitative Aβ isoform profiling of human CSF and brain tissue [2].

Aggregation Inhibitor Screening with Extended Nucleation Window

The ~8-hour lag phase of Aβ(1-41) compared with the ~3-hour lag phase of Aβ(1-42) provides a 2.7-fold wider temporal window for detecting inhibitors that act on primary nucleation [1]. High-throughput screening campaigns that use Aβ(1-41) as the substrate benefit from greater assay dynamic range and reduced false negatives caused by rapid, uninhibitable aggregation of Aβ(1-42) in the screening time frame [2].

Quote Request

Request a Quote for Beta-Amyloid (1-41)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.